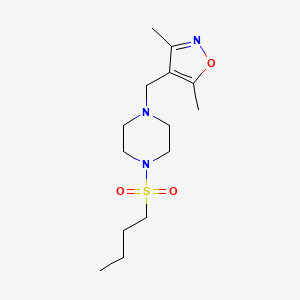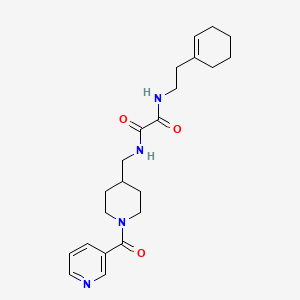![molecular formula C16H22N6O B2776056 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2097918-00-6](/img/structure/B2776056.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. Unfortunately, specific information about the molecular structure of the requested compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of the requested compound is not available in the literature .Aplicaciones Científicas De Investigación
Photophysical Properties and Biomedical Applications
Research on the spectral properties of dimethylamino derivatives of quinazoline has shown bright fluorescence in solution, plastic matrices, and solid state. These compounds, including derivatives similar to the compound , have demonstrated valuable properties for the development of fluorescent markers for biomedical applications due to their effective light-shifting capabilities and increased quantum yields influenced by the presence of dimethylamino groups. These properties suggest potential applications in bioimaging and diagnostics (Galunov et al., 2003).
Synthetic Methods and Chemical Reactivity
The synthesis and reactivity of compounds within the quinazoline and pyrazole families have been extensively studied. For example, the creation of 4,5-dihydropyrazolo[3,4-f]quinazolines through the reaction of dimethylamino tetrahydroquinazoline with various hydrazines showcases the versatility of these compounds in synthesizing novel chemical entities. This chemical reactivity provides a foundation for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Tonkikh et al., 2003).
Antitumor and Antineoplastic Agents
Quinazoline derivatives have been investigated for their potential as antitumor and antineoplastic agents. The synthesis of N10-propargylquinazoline antifolates with various substituents at C2 demonstrated significant inhibition of thymidylate synthase, a key enzyme in DNA synthesis. These compounds, including those with dimethylamino groups, were tested for their cytotoxicity against cancer cell lines, showing the promise of quinazoline derivatives in cancer therapy (Marsham et al., 1989).
Antibacterial Activity
The synthesis and in vitro evaluation of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have shown good antibacterial activity against various bacterial strains. This highlights the potential of quinazoline derivatives, especially those modified with dimethylamino and morpholino groups, in the development of new antibacterial agents (Selvakumar & Elango, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-10-7-14(22(4)20-10)15(23)18-12-5-6-13-11(8-12)9-17-16(19-13)21(2)3/h7,9,12H,5-6,8H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHXWOLBFBVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


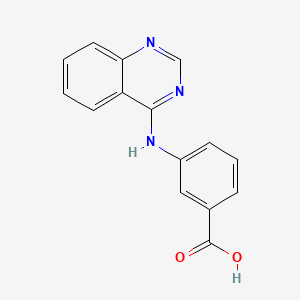
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)
![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2775978.png)

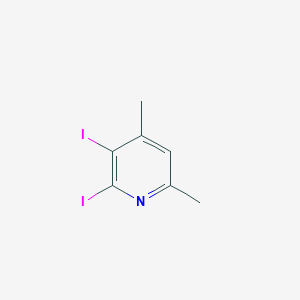
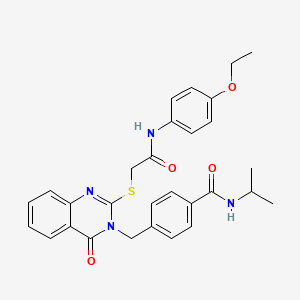
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775988.png)

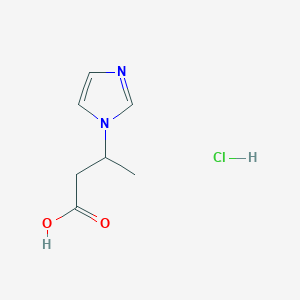
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)
